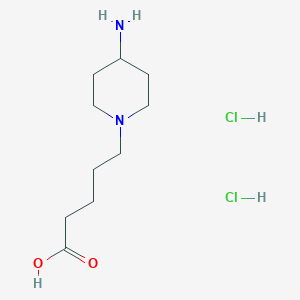

5-(4-Aminopiperidin-1-yl)pentanoic acid dihydrochloride

Overview

Description

5-(4-Aminopiperidin-1-yl)pentanoic acid dihydrochloride, also known as piperidine-1,3-dicarboxylic acid, is a compound that has gained significant attention in scientific research. It has a molecular formula of C10H22Cl2N2O2 and a molecular weight of 273.20 g/mol .

Molecular Structure Analysis

The molecular structure of 5-(4-Aminopiperidin-1-yl)pentanoic acid dihydrochloride is defined by its molecular formula, C10H22Cl2N2O2 . Unfortunately, the specific structural details or the 3D conformation of the molecule are not provided in the search results.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include parameters such as density, melting point, boiling point, etc. Unfortunately, the search results do not provide specific values for these properties for 5-(4-Aminopiperidin-1-yl)pentanoic acid dihydrochloride .Scientific Research Applications

Nitric Oxide Synthase Inhibition

5-(4-Aminopiperidin-1-yl)pentanoic acid derivatives have been studied for their potential in inhibiting nitric oxide synthases (NOS). Ulhaq et al. (1998) explored S-2-amino-5-azolylpentanoic acids as inhibitors of various NOS isoforms, finding them to be more potent compared to their lead compounds (Ulhaq et al., 1998).

Synthesis of Hydroxyproline

The synthesis of hydroxyproline, an important amino acid, has been explored starting from derivatives of 2-amino-4-pentenoic acid. Gaudry et al. (1956) investigated various derivatives for this purpose, indicating the relevance of these compounds in amino acid synthesis (Gaudry et al., 1956).

IR-Detectable Metal–Carbonyl Tracers

Kowalski et al. (2009) studied W(CO)5 complexes of derivatives of 5-oxo-5-(2,5-dimethylazaferrocen-1′-yl)pentanoic acid for developing new IR-detectable metal–carbonyl tracers. These complexes have potential in labeling amino acids and understanding their interactions (Kowalski et al., 2009).

HIV-Protease Assay

Badalassi et al. (2002) synthesized a chromogenic amino acid derivative for use in a selective HIV-protease assay. This work highlights the applicability of such derivatives in developing assays for disease markers (Badalassi et al., 2002).

Dehydration of Amino Alcohols

Ohta et al. (2016) investigated the catalytic dehydration of 5-amino-1-pentanol over various oxide catalysts, including rare earth oxides. This study demonstrates the potential of these compounds in chemical transformations relevant to industrial processes (Ohta et al., 2016).

Preparation of L-2-Amino-5-arylpentanoic Acids

Shimohigashi et al. (1976) focused on the synthesis and resolution of L-2-amino-5-arylpentanoic acids, constituent amino acids in toxins. This research underscores the importance of these derivatives in understanding and synthesizing biologically active compounds (Shimohigashi et al., 1976).

Binding Studies in Pyruvate Kinase

Chalkley and Bloxham (1976) identified cysteine as the reactive group in pyruvate kinase alkylated by 5-chloro-4-oxopentanoic acid, highlighting the role of these compounds in protein modification studies (Chalkley & Bloxham, 1976).

Safety and Hazards

The safety data sheet (SDS) provides information about the potential hazards of a compound and how to handle it safely. The SDS for 5-(4-Aminopiperidin-1-yl)pentanoic acid dihydrochloride is not available in the search results. Therefore, it is recommended to handle this compound with the general precautions used for handling chemicals in a laboratory setting, including the use of personal protective equipment and working in a well-ventilated area .

properties

IUPAC Name |

5-(4-aminopiperidin-1-yl)pentanoic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2.2ClH/c11-9-4-7-12(8-5-9)6-2-1-3-10(13)14;;/h9H,1-8,11H2,(H,13,14);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMMJUFUOEKNYOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)CCCCC(=O)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

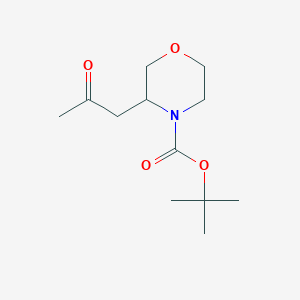

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1-(2-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]morpholine](/img/structure/B1448416.png)

amine dihydrochloride](/img/structure/B1448424.png)